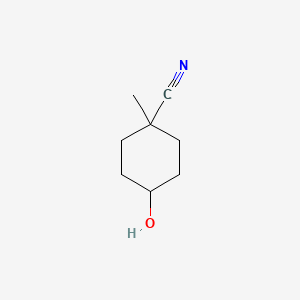
3-Methyl-5-(pyrrolidin-3-yl)-1H-pyrazole dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Applications De Recherche Scientifique
Synthesis and Structural Analysis
Pyrazole derivatives are commonly studied for their synthesis processes and structural characteristics. For example, studies have explored the synthesis of new pyrazole compounds and characterized them using various spectroscopic methods and X-ray diffraction. These compounds are often analyzed for their molecular structures, providing valuable insights into their chemical behaviors and potential applications in further synthetic chemistry and material science research (Shen et al., 2012).
Catalysis and Chemical Reactions
Some pyrazole derivatives have been investigated for their roles in catalyzing chemical reactions. The unique structural features of these compounds can facilitate various chemical transformations, making them valuable in the development of new synthetic pathways and the production of other complex molecules.
Material Science and Luminescence
Pyrazole derivatives have also been explored for their potential applications in material science, particularly in the development of luminescent materials. These compounds can exhibit unique optical properties, making them candidates for use in organic light-emitting diodes (OLEDs) and other optoelectronic devices. For example, research on pyrazolo[1,5-a]pyrimidines and their derivatives highlights their potential in regioselective synthesis and functionalization, which could be relevant for creating materials with specific electronic or optical properties (Martins et al., 2009).
Pharmacological Research
Although the request specified excluding drug use and dosage information, it's worth noting that many pyrazole derivatives are subjects of pharmacological studies. These compounds can interact with biological targets, offering potential therapeutic benefits. Research in this area can contribute to the development of new medications and treatments for various diseases.
Coordination Chemistry and Metal Complexes
Pyrazole derivatives play a significant role in coordination chemistry, where they can act as ligands to form complexes with metal ions. These complexes have diverse applications, including catalysis, material science, and as models for studying metal-ligand interactions. For example, studies on cobalt(II) complexes with pyrazole-derived ligands contribute to our understanding of coordination structures and their potential applications in catalysis and material synthesis (Chadghan et al., 2000).
Propriétés
IUPAC Name |
5-methyl-3-pyrrolidin-3-yl-1H-pyrazole;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3.2ClH/c1-6-4-8(11-10-6)7-2-3-9-5-7;;/h4,7,9H,2-3,5H2,1H3,(H,10,11);2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCYRUTJCLJANIP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1)C2CCNC2.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15Cl2N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methyl-5-(pyrrolidin-3-yl)-1H-pyrazole dihydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![furan-3-yl(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)methanone](/img/structure/B2442452.png)
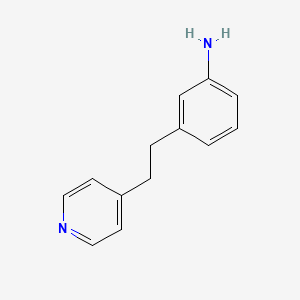
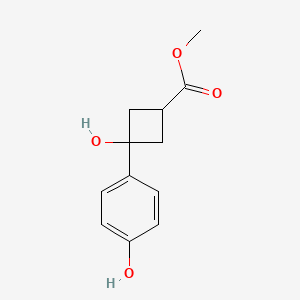
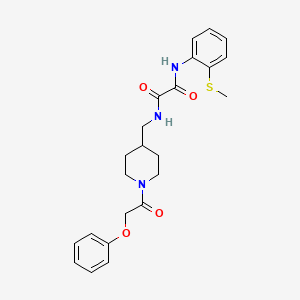
![2-ethyl-N-[3-(1H-imidazol-1-yl)propyl]-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2442458.png)
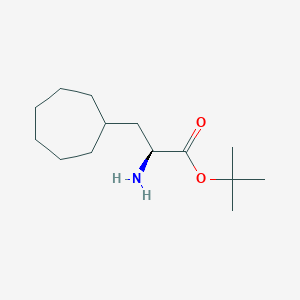



![1-(2,5-Dimethylphenyl)-2-[(propan-2-yl)amino]ethan-1-ol](/img/structure/B2442469.png)
![2-(4-chlorophenoxy)-N-(2-(2-((2-methoxyethyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B2442472.png)
![1-Methyl-4H-benzo[f][1,2,4]triazolo[4,3-a]azepin-6(5H)-one](/img/structure/B2442473.png)
